Methyl cyclopropanecarboxylate

Description

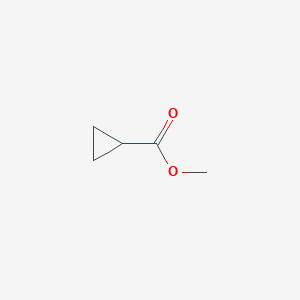

Structure

3D Structure

Propriétés

IUPAC Name |

methyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-7-5(6)4-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAHQJNJPDVTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051967 | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2868-37-3 | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYCLOPROPANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ53F585U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl Cyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl cyclopropanecarboxylate (B1236923) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its unique strained three-membered ring structure imparts distinct reactivity, making it an invaluable intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][3] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of methyl cyclopropanecarboxylate.

Core Properties

Methyl cyclopropanecarboxylate is a colorless liquid with a characteristic ester-like, fruity odor.[2][3] It is an ester derivative of cyclopropanecarboxylic acid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of methyl cyclopropanecarboxylate is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1][2][3] |

| Molecular Weight | 100.12 g/mol | [1][3][4] |

| CAS Number | 2868-37-3 | [1][3][4] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 107-109°C | [1][3] |

| 119°C / 764 mmHg | [4][5][6] | |

| Density | 0.984 g/cm³ | [1] |

| 0.985 g/mL at 25°C | [4][5][6] | |

| 1.004 g/cm³ | [3] | |

| Refractive Index | n20/D 1.419 | [4] |

| Flash Point | 64°F (17.8°C) | [5] |

| Autoignition Temperature | 435°C | [4] |

| Solubility | Slightly soluble in water; miscible with most organic solvents such as ethanol, ether, and chloroform. | [1][3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of methyl cyclopropanecarboxylate.

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Spectra available in CDCl₃. | [7] |

| IR Spectra | FTIR, ATR-IR, and vapor phase IR spectra are available. | [8] |

Synthesis and Experimental Protocols

Methyl cyclopropanecarboxylate can be synthesized through various routes, often utilizing readily available starting materials. The choice of synthetic pathway can depend on factors such as cost, scalability, and desired purity.

Common Synthetic Routes

Several methods for the industrial and laboratory-scale synthesis of methyl cyclopropanecarboxylate have been reported. These include:

-

From γ-Butyrolactone: This method involves the ring-opening of γ-butyrolactone followed by cyclization. One approach utilizes dimethyl sulfate (B86663) for ester exchange and ring-opening, followed by cyclization under strongly alkaline conditions.[5][9] Another variation involves converting γ-butyrolactone to 4-chlorobutyric acid, followed by esterification with methanol (B129727) and subsequent cyclization of the resulting methyl 4-chlorobutyrate.[10]

-

From Methyl 4-Chlorobutyrate: The direct cyclization of methyl 4-chlorobutyrate using a strong base like sodium methoxide (B1231860) is a common industrial method.[9][11]

-

From Methyl Acetate (B1210297) and 1,2-Dihaloethane: A nucleophilic substitution reaction between methyl acetate and a 1,2-dihaloethane under alkaline conditions can yield methyl cyclopropanecarboxylate with high efficiency.[5]

Detailed Experimental Protocol: Synthesis from Methyl 4-Chlorobutyrate

This protocol describes a common laboratory-scale synthesis of methyl cyclopropanecarboxylate via the cyclization of methyl 4-chlorobutyrate.

Materials:

-

Methyl 4-chlorobutyrate

-

Potassium carbonate

-

Xylene

Procedure: [5]

-

In a clean reaction flask, add potassium carbonate (800-1200g) and xylene (800-900g).

-

Slowly add methyl 4-chlorobutyrate (740-920g) to the mixture while maintaining the temperature between 85-100°C.

-

After the addition is complete, maintain the reaction mixture at 85-100°C for 1-5 hours.

-

Cool the mixture to below 30-50°C and filter to remove solids.

-

The resulting filtrate is then distilled to obtain pure methyl cyclopropanecarboxylate. The xylene can be recovered for reuse.

This method reports a yield of 90-98%.[5]

Synthetic Utility and Applications

The strained cyclopropane (B1198618) ring in methyl cyclopropanecarboxylate makes it a reactive and versatile intermediate in organic synthesis.[1] It readily participates in ring-opening reactions and cross-coupling reactions, allowing for the introduction of the cyclopropyl (B3062369) moiety into more complex molecular architectures.[1]

This reactivity is highly valued in the following sectors:

-

Pharmaceuticals: It serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs).[1][3] The cyclopropyl group can enhance the metabolic stability and binding affinity of drug candidates.[1] It is used in the synthesis of inhibitors for enzymes like MAP kinase p38α.[4]

-

Agrochemicals: Methyl cyclopropanecarboxylate is utilized in the production of various agrochemicals, including insecticides, herbicides, and fungicides.[3]

-

Fine Chemicals and Research: It is employed in the development of new synthetic methodologies and the production of novel cyclopropane-containing compounds for various research applications.[3]

Safety and Handling

Methyl cyclopropanecarboxylate is a highly flammable liquid and vapor.[1] It can cause skin and serious eye irritation and may cause respiratory irritation.[1]

Hazard Statements: [1]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of methyl cyclopropanecarboxylate from a common starting material, γ-butyrolactone.

Caption: Synthesis workflow from γ-butyrolactone.

References

- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 2. CAS 2868-37-3: Methyl cyclopropanecarboxylate | CymitQuimica [cymitquimica.com]

- 3. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 4. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl cyclopropane carboxylate CAS#: 2868-37-3 [m.chemicalbook.com]

- 7. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]

- 8. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

- 10. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 11. CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

Methyl Cyclopropanecarboxylate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2868-37-3

An In-depth Technical Guide on Methyl Cyclopropanecarboxylate (B1236923)

This technical guide provides a comprehensive overview of methyl cyclopropanecarboxylate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical and Physical Properties

Methyl cyclopropanecarboxylate is a colorless liquid with a characteristic fruity odor.[1] Its strained three-membered cyclopropane (B1198618) ring makes it a highly reactive and valuable building block in the synthesis of more complex molecules.[2] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 100.12 g/mol | [2][3][5][7][8] |

| CAS Number | 2868-37-3 | [1][2][3][4][7] |

| IUPAC Name | Methyl cyclopropanecarboxylate | [2][8] |

| Synonyms | Cyclopropanecarboxylic acid methyl ester, Methyl cyclopropylcarboxylate | [1][7] |

| Appearance | Colorless liquid | [2][3][4] |

| Boiling Point | 107-109 °C | [2][3] |

| 119 °C / 1013 hPa | [4] | |

| Density | 0.984 g/cm³ | [2] |

| 1.004 g/cm³ | [3] | |

| 0.983 g/cm³ at 20 °C | ||

| 0.985 g/mL at 25 °C | [4][9] | |

| Refractive Index | 1.417-1.419 | [10] |

| 1.4165-1.4205 @ 20°C | [11] | |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | [2][3][7][9] |

| Flash Point | 17 °C (closed cup) | |

| 64 °F | [9] | |

| Purity | Typically >98% | [3] |

| ≥99.0% (GC) | [10] | |

| >97.0% (GC) | [1][12] |

Synthesis and Experimental Protocols

Methyl cyclopropanecarboxylate can be synthesized through various routes. The most common methods involve the cyclization of γ-substituted butyric acid derivatives. Below are detailed experimental protocols for key synthesis methods.

Synthesis from γ-Butyrolactone

One prominent method involves the ring-opening and subsequent cyclization of γ-butyrolactone.

Experimental Protocol:

A preparation method of methyl cyclopropanecarboxylate takes gamma-butyrolactone (B3396035) as a starting material.[13] The process involves an ester exchange reaction and ring opening utilizing dimethyl sulfate (B86663) and gamma-butyrolactone, followed by cyclization under strongly alkaline conditions to generate methyl cyclopropanecarboxylate.[13] In a specific example, 400g of γ-butyrolactone and 9.30g of concentrated sulfuric acid are mixed and heated to 50°C in a 1 L lined autoclave.[5] Dimethyl ether is passed in to open the ring over 3 hours while maintaining the temperature and a pressure of 0.2Mpa.[5] After a 20-hour incubation, the reaction is cooled, and 134.55g of sodium methoxide (B1231860) methanol (B129727) solution is added.[5] The mixture is then heated to 100°C for 5 hours.[5] This method can achieve a high yield of up to 95.83%.[13]

Caption: Synthesis workflow from γ-Butyrolactone.

Synthesis from Methyl 4-Chlorobutyrate

Another common industrial method utilizes methyl 4-chlorobutyrate as the starting material.

Experimental Protocol:

This process involves the ring-closing reaction of methyl 4-chlorobutyrate.[13] Typically, a strong base such as sodium methoxide is used to facilitate the intramolecular nucleophilic substitution, leading to the formation of the cyclopropane ring and elimination of sodium chloride. The reaction is often carried out in an inert solvent like toluene (B28343) or xylene. In a clean 1800-2200ml reaction flask, 800-1200g of potassium carbonate and 800-900g of xylene are added.[9] Then, 740-920g of chlorobutyric acid methyl ester is slowly added at a controlled temperature of 85-100°C.[9] After the addition is complete, the mixture is maintained at 85-100°C for 1-5 hours.[9] The mixture is then cooled to below 30-50°C and filtered.[9] The resulting filtrate is distilled to obtain methyl cyclopropanecarboxylate with a yield of 90-98%.[9]

Caption: Synthesis workflow from Methyl 4-Chlorobutyrate.

Applications in Research and Drug Development

Methyl cyclopropanecarboxylate is a key building block in the synthesis of a wide range of organic molecules, particularly those with pharmaceutical and agrochemical applications.[2][3] The incorporation of the cyclopropane moiety can significantly enhance the metabolic stability and biological activity of drug candidates.

Key Applications:

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] For instance, it is used as a reagent in the synthesis of N'-thiazole and N-pyrazole based inhibitors of MAP kinase p38α.[4][7][10][14][15]

-

Agrochemicals: The compound is utilized in the manufacturing of insecticides, herbicides, and fungicides, where the cyclopropane ring contributes to the biological efficacy of the active ingredients.[3]

-

Organic Synthesis: Due to the inherent strain in its cyclopropane ring, it is highly reactive and participates in various chemical transformations, including ring-opening and cross-coupling reactions.[2]

Caption: Logical relationships of applications.

Spectral Data

Spectral data is crucial for the identification and characterization of methyl cyclopropanecarboxylate.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | (250 MHz, CDCl₃) δ: 0.25-0.30 (m, 2 H), 0.56-0.60 (m, 2 H), 0.70 (dd, 2 H, J = 6.5, 6.5), 1.03 (dd, 2 H, J = 6.5, 6.5), 1.51-1.66 (m, 1 H) | [16] |

| ¹³C NMR | (62.5 MHz, CDCl₃) δ: 6.07, 14.24, 20.58, 36.80 | [16] |

| Mass Spec (MS) | (Mass of molecular ion: 100) Key fragments (m/z): 100, 99, 69, 59, 41, 39 | [17] |

| IR | (film) cm⁻¹: 3084, 3039, 1724, 1446, 1415, 1381, 1188, 1112, 1099, 1020 and 955 | [16] |

Safety and Handling

Methyl cyclopropanecarboxylate is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area.[2][18]

Hazard Statements:

-

H302: Harmful if swallowed.[18]

-

H315: Causes skin irritation.[2]

-

H331: Toxic if inhaled.[18]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[18]

-

Use personal protective equipment, including gloves, goggles, and a lab coat.[2]

-

Store in a cool, dry, and well-ventilated place away from oxidizing agents.[2]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[18]

-

If on skin, take off immediately all contaminated clothing and rinse skin with water.[18]

Toxicological Data:

This technical guide provides essential information for the safe handling, synthesis, and application of methyl cyclopropanecarboxylate. Researchers and drug development professionals should always consult the latest Safety Data Sheet (SDS) before use and adhere to all recommended safety protocols.

References

- 1. CAS 2868-37-3: Methyl cyclopropanecarboxylate | CymitQuimica [cymitquimica.com]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 4. Methyl cyclopropane carboxylate CAS#: 2868-37-3 [m.chemicalbook.com]

- 5. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Cyclopropanecarboxylic acid, methyl ester [webbook.nist.gov]

- 7. atompharma.co.in [atompharma.co.in]

- 8. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Methyl Cyclopropane Carboxylate CAS 2868-37-3 [homesunshinepharma.com]

- 11. Methyl cyclopropanecarboxylate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. Methyl Cyclopropanecarboxylate | 2868-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

- 14. Cas Landing [thermofisher.com]

- 15. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Methyl cyclopropane carboxylate(2868-37-3) MS spectrum [chemicalbook.com]

- 18. canbipharm.com [canbipharm.com]

"Methyl cyclopropanecarboxylate" molecular weight and formula

An In-depth Technical Guide to Methyl Cyclopropanecarboxylate (B1236923)

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical data on Methyl Cyclopropanecarboxylate, a key intermediate in various chemical syntheses.

Core Molecular Data

Methyl cyclopropanecarboxylate is an organic compound valued for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical identity is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in reaction planning and for the characterization of its derivatives.

The empirical formula for Methyl cyclopropanecarboxylate is C₅H₈O₂.[1][2][3][4][5][6] This formula indicates that each molecule is composed of five carbon atoms, eight hydrogen atoms, and two oxygen atoms. The molecular weight of this compound is 100.12 g/mol .[1][2][3][6][7]

Quantitative Physicochemical Properties

A summary of the key quantitative properties of Methyl cyclopropanecarboxylate is presented below for easy reference and comparison. These values are essential for designing experimental protocols, particularly for synthesis, purification, and handling.

| Property | Value |

| Molecular Formula | C₅H₈O₂[1][2][3][4][5][6] |

| Molecular Weight | 100.12 g/mol [1][2][3][6][7] |

| CAS Number | 2868-37-3[1][2][3][4][7] |

| Appearance | Colorless liquid[1][2] |

| Density | 0.983 - 1.004 g/cm³[1][2][8] |

| Boiling Point | 107-109 °C[1][2] |

| Flash Point | 17 - 18 °C[4][8][9] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][2] |

Experimental Protocols

Synthesis of Methyl Cyclopropanecarboxylate

A common laboratory-scale synthesis of Methyl cyclopropanecarboxylate involves the reaction of γ-butyrolactone with dimethyl sulfate (B86663) under strong alkaline conditions, followed by ester exchange and ring closure.[10]

Methodology:

-

In a suitable reaction vessel, combine γ-butyrolactone and a strong base such as sodium methoxide (B1231860) in a solvent like methanol.

-

Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature.

-

After the addition is complete, the reaction is typically heated to reflux to drive the ring-closure reaction.

-

Upon completion, the reaction is cooled, and the product is isolated through extraction with an organic solvent.

-

The crude product is then purified, commonly by distillation, to yield pure Methyl cyclopropanecarboxylate.[10]

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical's name, its elemental composition (molecular formula), and its molar mass (molecular weight).

References

- 1. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. echemi.com [echemi.com]

- 4. Methyl cyclopropanecarboxylate for synthesis 2868-37-3 [sigmaaldrich.com]

- 5. CAS 2868-37-3: Methyl cyclopropanecarboxylate | CymitQuimica [cymitquimica.com]

- 6. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]

- 8. Methyl cyclopropanecarboxylate for synthesis 2868-37-3 [sigmaaldrich.com]

- 9. Methyl Cyclopropane Carboxylate CAS 2868-37-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Page loading... [wap.guidechem.com]

"Methyl cyclopropanecarboxylate" boiling point and density

An In-depth Technical Guide on the Physical Properties of Methyl Cyclopropanecarboxylate (B1236923)

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical entities is paramount. Methyl cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, is no exception. This technical guide provides a comprehensive overview of its boiling point and density, complete with experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Data of Methyl Cyclopropanecarboxylate

Methyl cyclopropanecarboxylate is a colorless liquid that serves as a versatile building block in organic synthesis.[1][2] Its utility in the creation of complex molecules necessitates a thorough characterization of its physical properties.[1]

Quantitative Data Summary

The boiling point and density of methyl cyclopropanecarboxylate have been reported across various sources. The table below summarizes these findings, providing a clear comparison of the available data.

| Physical Property | Value | Conditions |

| Boiling Point | 107-109°C | Not specified |

| 119°C | at 764 mmHg | |

| 114.9°C | Not specified | |

| 119°C | at 1013 hPa | |

| Density | 0.984 g/cm³ | Not specified |

| 1.004 g/cm³ | Not specified | |

| 0.98 g/cm³ | Not specified | |

| 0.985 g/mL | at 25°C | |

| 0.983 g/cm³ | at 20°C |

Experimental Protocols

Accurate determination of boiling point and density is crucial for the purification, identification, and process scale-up of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4][5][6] The presence of impurities can affect the boiling point.[3]

Methodology: Capillary Tube Method (Thiele Tube)

This micro-method is suitable for small quantities of liquid.

-

Sample Preparation: A small volume (a few milliliters) of methyl cyclopropanecarboxylate is placed into a small test tube or fusion tube.[3][4]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3][4]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube containing paraffin (B1166041) oil, ensuring the liquid level in the bath is above that of the sample.[3]

-

Heating: The heating bath is heated gently and uniformly.[3][6] As the temperature rises, the air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[3] The heat source is then removed.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

Methodology: Mass and Volume Measurement

This straightforward method relies on the direct measurement of mass and volume.

-

Mass Measurement: An empty, clean, and dry measuring cylinder or pycnometer (density bottle) is weighed on an analytical balance.[7][8][9]

-

Volume Measurement: A known volume of methyl cyclopropanecarboxylate is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

Mass of Liquid: The measuring cylinder containing the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass.[7][8][9]

-

Density Calculation: The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[7] For higher accuracy, measurements should be repeated, and the average value taken.[7]

Logical Relationship Diagram

The following diagram illustrates the logical flow for the characterization of a liquid substance based on its physical properties.

Caption: Logical workflow for the physical characterization of a liquid.

References

- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 2. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility of Methyl Cyclopropanecarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl cyclopropanecarboxylate (B1236923) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information, quantitative data for structurally similar esters as a practical reference, and detailed experimental protocols to enable researchers to determine precise solubility values.

Qualitative Solubility of Methyl Cyclopropanecarboxylate

Methyl cyclopropanecarboxylate is generally characterized as a nonpolar compound, exhibiting good solubility in a range of common organic solvents. It is described as being miscible with most organic solvents and is noted to be soluble in ethanol, ether, and chloroform (B151607).[1][2] Some sources provide slightly more descriptive, albeit still qualitative, assessments, indicating that it is sparingly soluble in chloroform and slightly soluble in methanol.[3] Consistent across various sources is its poor miscibility or insolubility in water.[3][4]

Table 1: Qualitative Solubility of Methyl Cyclopropanecarboxylate

| Solvent | Qualitative Solubility |

| Most Organic Solvents | Miscible |

| Ethanol | Soluble |

| Ether | Soluble |

| Chloroform | Soluble[1], Sparingly Soluble[3] |

| Methanol | Slightly Soluble[3] |

| Water | Insoluble / Not Miscible[3][4] |

Quantitative Solubility of Analogous Esters

In the absence of precise quantitative data for methyl cyclopropanecarboxylate, the solubility of structurally similar short-chain esters, namely methyl acetate (B1210297) and ethyl acetate, can serve as a useful proxy for estimating its behavior in various organic solvents. These compounds share key structural features that influence their solubility, such as the presence of a methyl or ethyl ester group and a relatively small alkyl chain.

Table 2: Quantitative Solubility of Methyl Acetate and Ethyl Acetate in Select Organic Solvents

| Solvent | Solute | Temperature (°C) | Solubility ( g/100 mL) |

| Water | Methyl Acetate | 20 | 24.4[5] |

| Water | Ethyl Acetate | 20 | 8.3[6] |

| Ethanol | Methyl Acetate | Ambient | Miscible[7] |

| Ethanol | Ethyl Acetate | Ambient | Miscible[6] |

| Acetone | Methyl Acetate | Ambient | Miscible[7] |

| Acetone | Ethyl Acetate | Ambient | Miscible[6] |

| Diethyl Ether | Methyl Acetate | Ambient | Miscible[5] |

| Diethyl Ether | Ethyl Acetate | Ambient | Miscible[6] |

| Benzene | Ethyl Acetate | Ambient | Miscible[6] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for methyl cyclopropanecarboxylate, the following established experimental protocols are recommended.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Protocol:

-

Preparation: An excess amount of methyl cyclopropanecarboxylate is added to a known volume of the selected organic solvent in a sealed flask or vial. The flask should be of an appropriate size to allow for adequate agitation.[9]

-

Equilibration: The flask is agitated in a temperature-controlled environment, such as a shaker bath, for a sufficient period to ensure that equilibrium is reached. This typically ranges from 24 to 72 hours.[9] The agitation speed should be adequate to keep the undissolved solute suspended.

-

Phase Separation: After equilibration, the undissolved portion of the methyl cyclopropanecarboxylate is separated from the saturated solution. This can be achieved by centrifugation or filtration.[9]

-

Quantification: The concentration of methyl cyclopropanecarboxylate in the clear, saturated supernatant or filtrate is determined using a validated analytical method. Suitable techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy, provided a suitable chromophore exists or can be derivatized.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL, mol/L, or mass fraction).

Gravimetric Analysis

Gravimetric analysis offers a straightforward and accurate method for determining solubility, particularly when the solute is non-volatile.

Protocol:

-

Saturated Solution Preparation: A saturated solution of methyl cyclopropanecarboxylate in the chosen organic solvent is prepared using the shake-flask method as described above.

-

Aliquoting: A precise volume or mass of the clear, saturated solution is transferred to a pre-weighed, solvent-resistant container.

-

Solvent Evaporation: The solvent is carefully evaporated from the aliquot under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the solute is achieved.[10]

-

Mass Determination: The mass of the remaining methyl cyclopropanecarboxylate is determined by weighing the container with the dried residue.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the initial volume or mass of the saturated solution.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in chemical synthesis, purification, and formulation development involving methyl cyclopropanecarboxylate. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a suitable solvent system for applications involving methyl cyclopropanecarboxylate.

This guide provides a foundational understanding of the solubility of methyl cyclopropanecarboxylate. For specific applications, it is highly recommended that researchers perform their own quantitative solubility measurements using the protocols outlined herein to ensure accuracy and reproducibility.

References

- 1. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. Methyl cyclopropane carboxylate CAS#: 2868-37-3 [m.chemicalbook.com]

- 4. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]

- 5. Methyl acetate - Sciencemadness Wiki [sciencemadness.org]

- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 7. solventis.net [solventis.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. uomus.edu.iq [uomus.edu.iq]

"Methyl cyclopropanecarboxylate" chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl Cyclopropanecarboxylate (B1236923)

For Researchers, Scientists, and Drug Development Professionals

Document ID: MCPC-SB-20251222 Version: 1.0 Prepared by: Gemini

Abstract

Methyl cyclopropanecarboxylate is a vital organic intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility is intrinsically linked to the unique chemical properties imparted by the strained cyclopropane (B1198618) ring fused to a methyl ester functional group.[4][5] This document provides a comprehensive technical examination of the molecular structure and chemical bonding of methyl cyclopropanecarboxylate. It consolidates structural data, spectroscopic information, and detailed experimental protocols. The inherent ring strain, orbital hybridization, and the influence of the ester moiety on the molecule's geometry and reactivity are discussed in detail.

Molecular Structure and Identification

Methyl cyclopropanecarboxylate is the methyl ester of cyclopropanecarboxylic acid.[6][7] It is a colorless liquid characterized by a three-membered carbon ring, which is responsible for its high reactivity and utility as a synthetic building block.[5]

| Identifier | Value |

| IUPAC Name | methyl cyclopropanecarboxylate[6] |

| CAS Number | 2868-37-3[2][5] |

| Molecular Formula | C₅H₈O₂[4][6] |

| Molecular Weight | 100.12 g/mol [5][6] |

| SMILES | COC(=O)C1CC1[4][6] |

| InChI | InChI=1S/C5H8O2/c1-7-5(6)4-2-3-4/h4H,2-3H2,1H3[4][6] |

Chemical Bonding and Ring Strain

The most defining feature of methyl cyclopropanecarboxylate is the bonding within the cyclopropane ring. The molecule's geometry and reactivity are dominated by significant ring strain, which is a combination of angle strain and torsional strain.[8]

Angle Strain

The carbon atoms in the cyclopropane ring are sp³ hybridized, preferring an ideal tetrahedral bond angle of 109.5°. However, the geometric constraint of a three-membered ring forces the internal C-C-C bond angles to be 60°.[9] This severe deviation of nearly 49.5° results in substantial angle strain. To accommodate this, the C-C sigma bonds are not formed from the typical head-on overlap of sp³ orbitals. Instead, they are described as "bent" or "banana" bonds, with the region of maximum electron density located outside the direct internuclear axis. This inefficient orbital overlap weakens the C-C bonds compared to those in acyclic alkanes, contributing to the high reactivity of the ring.[10] The total ring strain in cyclopropane is estimated to be approximately 28 kcal/mol.[8][9]

Caption: Deviation from ideal tetrahedral vs. actual bond angle in cyclopropane.

Torsional Strain

Due to the planar and rigid nature of the three-membered ring, the C-H bonds on adjacent carbon atoms are held in a fully eclipsed conformation.[10] This eclipsing interaction introduces torsional strain, further destabilizing the molecule and contributing to its overall ring strain.[8][10]

Influence of the Methyl Ester Group

The methyl cyclopropanecarboxylate molecule combines the strained ring with an sp²-hybridized carbonyl carbon. The electron-withdrawing nature of the ester group can influence the electronic properties and bond lengths of the adjacent cyclopropane ring. This functionality provides a reactive handle for further chemical transformations, making the molecule a versatile synthetic intermediate.[5]

Spectroscopic and Physical Data

Spectroscopic analysis confirms the structure and provides insight into the chemical environment of the atoms.

| Property | Value |

| Appearance | Colorless liquid[2] |

| Boiling Point | 119 °C (at 764 mmHg)[1], 107-109 °C[2][5] |

| Density | 0.985 g/mL (at 25 °C)[1] |

| Refractive Index | ~1.458 |

| Flash Point | 18 °C (64.4 °F)[1] |

NMR Spectroscopy

The NMR spectrum is characteristic of the cyclopropyl (B3062369) proton environment. Due to the ring's geometry, the protons attached to the same carbon can be chemically non-equivalent.

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H NMR | 3.6 - 3.7 | Singlet, 3H (Methyl protons, -OCH₃) |

| 1.4 - 1.6 | Multiplet, 1H (Methine proton on ring, CH-C=O) | |

| 0.8 - 1.1 | Multiplets, 4H (Methylene protons on ring, -CH₂) | |

| ¹³C NMR | ~174 | Carbonyl carbon (C=O) |

| ~51 | Methyl carbon (-OCH₃) | |

| ~15 | Methine carbon on ring (CH-C=O) | |

| ~9 | Methylene carbons on ring (-CH₂) |

Note: Exact chemical shifts can vary depending on the solvent and instrument. A repository of spectral data, including 1H NMR, is available from sources like ChemicalBook.[11]

Infrared (IR) Spectroscopy

The IR spectrum shows key absorptions corresponding to the functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1730 | Strong, sharp carbonyl stretch |

| C-H (sp³) | ~2950-3000 | Aliphatic C-H stretch |

| C-H (cyclopropyl) | ~3000-3100 | C-H stretch on the ring |

| C-O (Ester) | ~1100-1300 | C-O stretch |

Experimental Protocols: Synthesis

Methyl cyclopropanecarboxylate is commonly synthesized via the intramolecular cyclization of a γ-substituted butyrate (B1204436) ester. One prevalent industrial method involves the treatment of methyl 4-chlorobutyrate with a strong base.[1]

Synthesis from Methyl 4-chlorobutyrate using Potassium Carbonate

This method provides high yields and utilizes readily available materials.[1]

Reaction: Cl-(CH₂)₃-COOCH₃ + K₂CO₃ → C₃H₅-COOCH₃ + KCl + KHCO₃

Methodology:

-

Apparatus Setup: A multi-neck reaction flask (2 L) is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

-

Reagent Charging: The reaction flask is charged with potassium carbonate (e.g., 800-1200 g) and an appropriate high-boiling solvent such as xylene (e.g., 800-900 g).[1]

-

Heating: The mixture is heated with stirring to a temperature of 85-100 °C.

-

Substrate Addition: Methyl 4-chlorobutyrate (e.g., 740-920 g) is added dropwise to the heated suspension over a period of 1-2 hours, maintaining the internal temperature within the 85-100 °C range.[1]

-

Reaction: After the addition is complete, the reaction mixture is maintained at 85-100 °C for an additional 1-5 hours to ensure the reaction goes to completion.[1]

-

Workup: The mixture is cooled to below 50 °C and filtered to remove potassium salts.

-

Purification: The filtrate is subjected to fractional distillation. The solvent (xylene) is recovered first, followed by the collection of the methyl cyclopropanecarboxylate product fraction. This method can achieve yields in the range of 90-98%.[1]

Caption: Experimental workflow for the synthesis of methyl cyclopropanecarboxylate.

Conclusion

The chemical structure of methyl cyclopropanecarboxylate is defined by a unique combination of a highly strained three-membered ring and an ester functional group. Its bonding, characterized by significant angle and torsional strain, leads to weakened C-C bonds and high reactivity. This inherent reactivity makes it an indispensable building block in modern organic synthesis, particularly for introducing the cyclopropyl moiety into complex target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its structure and bonding is critical for its effective application in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 3. Methyl cyclopropane carboxylate | 2868-37-3 [chemicalbook.com]

- 4. CAS 2868-37-3: Methyl cyclopropanecarboxylate | CymitQuimica [cymitquimica.com]

- 5. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 6. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of Methyl Cyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl cyclopropanecarboxylate (B1236923), a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H and 13C NMR spectra of methyl cyclopropanecarboxylate provide distinct signals corresponding to the unique chemical environments of its protons and carbon atoms.

1H NMR Spectroscopic Data

The proton NMR spectrum of methyl cyclopropanecarboxylate, typically recorded in deuterated chloroform (B151607) (CDCl3) at 400 MHz, exhibits four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.676 | Singlet | 3H | -OCH3 |

| 1.613 | Multiplet | 1H | -CH- |

| 0.983 | Multiplet | 2H | -CH2- |

| 0.856 | Multiplet | 2H | -CH2- |

Table 1: 1H NMR data for methyl cyclopropanecarboxylate.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available experimental data, a predicted 13C NMR spectrum is presented below. These chemical shifts are estimated based on computational models and provide a reliable approximation for spectral interpretation.

| Predicted Chemical Shift (ppm) | Assignment |

| 174.5 | C=O |

| 51.5 | -OCH3 |

| 14.0 | -CH- |

| 9.0 | -CH2- |

Table 2: Predicted 13C NMR data for methyl cyclopropanecarboxylate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of methyl cyclopropanecarboxylate shows characteristic absorption bands for the ester functional group and the cyclopropyl (B3062369) ring.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (cyclopropyl) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (methyl) |

| ~1170 | Strong | C-O stretch (ester) |

| ~1020 | Medium | Cyclopropyl ring vibration |

Table 3: Key IR absorption bands for methyl cyclopropanecarboxylate.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for small molecules like methyl cyclopropanecarboxylate, which often leads to characteristic fragmentation patterns that aid in structural elucidation.

The mass spectrum of methyl cyclopropanecarboxylate shows a molecular ion peak [M]+ at m/z = 100. The base peak is observed at m/z = 69, corresponding to the loss of a methoxy (B1213986) group.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | 13.0 | [C5H8O2]+ (Molecular Ion) |

| 99 | 43.6 | [M-H]+ |

| 69 | 100.0 | [M-OCH3]+ |

| 59 | 36.6 | [COOCH3]+ |

| 41 | 82.4 | [C3H5]+ |

| 39 | 34.8 | [C3H3]+ |

Table 4: Mass spectrometry fragmentation data for methyl cyclopropanecarboxylate.[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A small amount of methyl cyclopropanecarboxylate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra are acquired on a 400 MHz NMR spectrometer.

1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.

13C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation: As methyl cyclopropanecarboxylate is a liquid, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

Acquisition: A background spectrum of the empty sample holder (or clean KBr/NaCl plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm-1).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Electron ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is a critical aspect of chemical characterization. The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like methyl cyclopropanecarboxylate.

References

An In-depth Technical Guide to the Thermodynamic Properties of Methyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of methyl cyclopropanecarboxylate (B1236923) (C₅H₈O₂), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough review of available experimental data for its enthalpy of formation and vaporization is presented, alongside detailed descriptions of the methodologies employed for these measurements. In the absence of experimental data for heat capacity and entropy, this guide provides estimated values derived from well-established group additivity methods. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the determination and interrelation of these thermodynamic properties is visualized using a custom-generated diagram. This document is intended to be a valuable resource for researchers and professionals requiring accurate thermodynamic data for process design, reaction modeling, and safety assessments involving methyl cyclopropanecarboxylate.

Introduction

Methyl cyclopropanecarboxylate is a cyclic ester of significant interest in organic synthesis due to the presence of the strained cyclopropyl (B3062369) ring, which imparts unique reactivity. Its application as a building block in the development of novel pharmaceuticals and agrochemicals necessitates a thorough understanding of its fundamental physicochemical properties. Among these, thermodynamic data such as enthalpy of formation, heat capacity, entropy, and vapor pressure are critical for process optimization, chemical reactor design, safety analysis, and computational modeling of reaction mechanisms and kinetics.

Quantitative Thermodynamic Data

The experimentally determined and estimated thermodynamic properties of methyl cyclopropanecarboxylate are summarized in the tables below.

Table 1: Enthalpy and Vaporization Data

| Thermodynamic Property | Value | Method | Reference |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2807.0 ± 1.2 kJ/mol | Combustion Calorimetry | Gutner, Ryadnenko, et al., 1984 |

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -346.0 ± 1.5 kJ/mol | Calculated from ΔcH° | Gutner, Ryadnenko, et al., 1984 |

| Enthalpy of Vaporization (ΔvapH°) | 41.27 ± 0.06 kJ/mol | Vaporization Calorimetry | Fuchs, R. and Hallman, J.H., 1983[1] |

| Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) | -304.73 ± 1.5 kJ/mol | Calculated | Derived from data in the above rows |

Table 2: Estimated Heat Capacity and Entropy Data

| Thermodynamic Property | Estimated Value (Benson) | Estimated Value (Joback) |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 123.5 J/(mol·K) | 125.2 J/(mol·K) |

| Standard Molar Entropy (S°) at 298.15 K | 345.8 J/(mol·K) | 340.1 J/(mol·K) |

Disclaimer: The values in Table 2 are estimations and should be used with an understanding of the inherent limitations of group additivity methods.

Experimental Protocols

Determination of Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of combustion of liquid methyl cyclopropanecarboxylate was determined by Gutner, Ryadnenko, et al. (1984) using oxygen bomb calorimetry. While the full experimental text is not publicly available, the methodology for such a determination with a volatile liquid generally follows the protocol outlined below.

Apparatus: A high-pressure stainless steel decomposition vessel (the "bomb"), a calorimeter jacket with a water bath and a precision thermometer, an ignition system, and a sample crucible.

Procedure:

-

A precisely weighed sample of liquid methyl cyclopropanecarboxylate (typically encapsulated in a gelatin capsule or contained in a small, fusible ampoule to prevent premature vaporization) is placed in a crucible inside the bomb.

-

A fuse wire is attached to the ignition circuit with its end in contact with the sample or capsule.

-

A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.

-

The sealed bomb is then submerged in a known quantity of water in the calorimeter.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The temperature rise is corrected for heat exchange with the surroundings.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire and capsule.

Determination of Enthalpy of Vaporization via Vaporization Calorimetry

The enthalpy of vaporization of methyl cyclopropanecarboxylate was measured by Fuchs and Hallman (1983) using a vaporization calorimeter.[1] The general principles of this technique are as follows.

Apparatus: A vaporization calorimeter typically consists of a heated vessel to vaporize the liquid sample, a condenser to re-liquefy the vapor, and a system to measure the heat input and the amount of substance vaporized.

Procedure:

-

A sample of methyl cyclopropanecarboxylate is placed in the vaporization chamber.

-

The sample is heated to its boiling point at a constant pressure, and the electrical energy required to maintain a steady rate of vaporization is precisely measured.

-

The vapor is directed to a condenser where it is cooled and collected as a liquid.

-

The amount of condensate collected over a specific period is accurately weighed.

-

The enthalpy of vaporization is calculated by dividing the measured energy input by the number of moles of the collected condensate.

-

Corrections are made for any heat loss to the surroundings.

Estimation of Heat Capacity and Entropy

In the absence of experimental data, group additivity methods provide a reliable means of estimating thermodynamic properties.

Benson Group Additivity Method

This method calculates thermodynamic properties by summing the contributions of individual groups within the molecule.

Groups in Methyl Cyclopropanecarboxylate:

-

C-(CO)(H)₂ : A carbon atom in the cyclopropane (B1198618) ring bonded to the carbonyl group and two hydrogen atoms.

-

C-(C)₂(H)₂ : A carbon atom in the cyclopropane ring bonded to two other carbon atoms and two hydrogen atoms.

-

CO-(C)(O) : The carbonyl group in the ester.

-

O-(CO)(C) : The oxygen atom in the ester linkage.

-

C-(O)(H)₃ : The methyl group.

-

Ring Strain Correction : A correction for the three-membered ring.

The estimated values for heat capacity and entropy are derived from the sum of the contributions of these groups.

Joback Method

The Joback method is another group contribution method used for estimating a range of thermodynamic properties.

Groups in Methyl Cyclopropanecarboxylate:

-

-CH₂- (ring) : Two methylene (B1212753) groups in the cyclopropane ring.

-

>CH- (ring) : One methine group in the cyclopropane ring.

-

-COO- (ester) : The ester functional group.

-

-CH₃ : The methyl group.

The sum of the contributions from these groups provides the estimated thermodynamic properties.

Visualization of Thermodynamic Property Determination Workflow

The following diagram illustrates the logical flow and interdependencies in the determination of the key thermodynamic properties of methyl cyclopropanecarboxylate.

Caption: Workflow for determining thermodynamic properties of methyl cyclopropanecarboxylate.

Conclusion

This technical guide provides a consolidated source of thermodynamic data for methyl cyclopropanecarboxylate, an important molecule in chemical synthesis. By combining experimentally determined values for enthalpy with robust estimations for heat capacity and entropy, this document offers a comprehensive dataset for researchers and engineers. The detailed experimental protocols and the visual representation of the data determination workflow further enhance the utility of this guide for practical applications in process development, safety assessment, and academic research. The continued investigation into the experimental determination of all thermodynamic properties of this compound is encouraged to further refine the data presented herein.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of Methyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopropanecarboxylate (B1236923), a seemingly simple ester, holds a significant position in the landscape of modern organic chemistry. Its strained three-membered ring and versatile reactivity make it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The incorporation of the cyclopropyl (B3062369) moiety can enhance the metabolic stability, potency, and binding affinity of drug candidates.[3] This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for methyl cyclopropanecarboxylate, offering detailed experimental protocols and a comparative analysis of key synthetic routes.

Historical Perspective: The Dawn of Cyclopropane (B1198618) Chemistry

The story of methyl cyclopropanecarboxylate is intrinsically linked to the broader history of cyclopropane chemistry. The first synthesis of the parent cyclopropane molecule was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium.[4] This pioneering work laid the foundation for the exploration of three-membered ring systems.

While a specific date for the "discovery" of methyl cyclopropanecarboxylate is not well-documented, its synthesis likely emerged from the application of established esterification and cyclization techniques to cyclopropanecarboxylic acid and its precursors. Early methods for preparing cyclopropanecarboxylic acid included the hydrolysis of cyclopropyl cyanide and the intramolecular cyclization of γ-halobutyric esters.[5] The esterification of cyclopropanecarboxylic acid with methanol (B129727) is a straightforward approach to obtain methyl cyclopropanecarboxylate.

A significant advancement in cyclopropane synthesis was the advent of the Simmons-Smith reaction in 1958, which involves the stereospecific cyclopropanation of alkenes using an organozinc carbenoid.[6][7][8] This reaction and its subsequent modifications, such as the Furukawa modification using diethylzinc, provided a powerful tool for the direct installation of cyclopropane rings and have been applied to the synthesis of a wide array of cyclopropane derivatives.[7][9]

Key Synthetic Methodologies

Several synthetic routes to methyl cyclopropanecarboxylate have been developed, each with its own set of advantages and limitations. The most prominent methods are detailed below.

Intramolecular Cyclization of Methyl 4-Chlorobutyrate

This is a widely used industrial method for the synthesis of methyl cyclopropanecarboxylate.[10] The reaction involves the base-mediated intramolecular cyclization of methyl 4-chlorobutyrate.

Reaction Scheme:

Key Reagents and Conditions:

Various bases and solvent systems can be employed. A common approach utilizes sodium methoxide (B1231860) in methanol or potassium carbonate in a high-boiling solvent like xylene.[10][11]

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl 4-chlorobutyrate | Sodium Methoxide | Methanol | Reflux | 66.2 | [12] |

| Methyl 4-chlorobutyrate | Potassium Carbonate | Xylene | 85-100 | 90-98 | [10] |

Experimental Protocol (from Methyl 4-chlorobutyrate with Sodium Methoxide):

-

Place 178.2 g of sodium methylate in 570 ml of methanol in a 2 L stirred flask.

-

Add 409.5 g of methyl 4-chlorobutyrate dropwise under reflux over a period of 1 hour.

-

Heat the mixture under reflux for an additional 2 hours.

-

After cooling, add 750 ml of methylene (B1212753) chloride.

-

Add 1.5 L of water dropwise, shake the mixture, and separate the methylene chloride layer.

-

Work-up of the organic layer provides methyl cyclopropanecarboxylate.

Synthesis from γ-Butyrolactone

Another industrially relevant method starts from γ-butyrolactone. This process involves a ring-opening reaction followed by cyclization. A notable variation uses dimethyl sulfate (B86663) and a strong base.[11]

Reaction Scheme:

-

Ring Opening: γ-Butyrolactone + Dimethyl Sulfate -> Intermediate

-

Cyclization: Intermediate + Strong Base -> Methyl cyclopropanecarboxylate

Key Reagents and Conditions:

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| γ-Butyrolactone | 1. Dimethyl Sulfate, Potassium Carbonate2. Strong Base (e.g., Sodium Methoxide) | 1. 80-90°C, 6-10 hours2. Cyclization | up to 95.83 | [11] |

| γ-Butyrolactone | 1. Thionyl chloride, Methanol2. Sodium Methoxide | Ring opening followed by cyclization | Not specified | [11] |

Experimental Protocol (from γ-Butyrolactone and Dimethyl Sulfate):

-

Ring Opening:

-

Add 277.2 g of dimethyl sulfate and 3.44 g of potassium carbonate to a 1 L four-necked flask equipped with a thermometer and mechanical stirrer.

-

Stir and mix the contents, then dropwise add 172 g of γ-butyrolactone, maintaining the temperature at 80-90°C over 2 hours.

-

After the addition is complete, maintain the reaction temperature at 90°C and stir for 8 hours to complete the ring-opening reaction.

-

Filter and recover the catalyst.

-

-

Cyclization:

-

The intermediate from the previous step is then treated with a strong base, such as sodium methoxide, to induce cyclization and yield methyl cyclopropanecarboxylate.

-

Cyclopropanation of Methyl Acrylate (B77674) (Simmons-Smith Reaction)

The Simmons-Smith reaction provides a direct method for the cyclopropanation of an alkene, in this case, methyl acrylate. This method is known for its stereospecificity.

Reaction Scheme:

Key Reagents and Conditions:

The classic Simmons-Smith reagent is iodomethylzinc iodide, typically formed from diiodomethane (B129776) and a zinc-copper couple. The Furukawa modification uses diethylzinc, which can improve reactivity.[7][9]

| Alkene | Reagents | Solvent | Temperature | Yield (%) | Reference |

| Methyl Acrylate | Diiodomethane, Zinc-Copper Couple | Ether | Room Temperature | Varies | [6][7] |

| Methyl Acrylate | Diiodomethane, Diethylzinc | 1,2-Dichloroethane | Room Temperature | Varies | [7] |

Experimental Protocol (General Simmons-Smith Procedure):

-

In a flask under an inert atmosphere, prepare the zinc-copper couple by treating activated zinc dust with a copper sulfate solution.

-

Add a solution of diiodomethane in the chosen solvent (e.g., ether) to the zinc-copper couple to form the carbenoid reagent.

-

Slowly add a solution of methyl acrylate to the stirred suspension of the carbenoid.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC or GC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Logical Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the key synthetic methods described above.

Caption: Workflow for the synthesis via intramolecular cyclization.

Caption: Workflow for the synthesis starting from γ-butyrolactone.

Caption: Workflow for the Simmons-Smith cyclopropanation of methyl acrylate.

Conclusion

Methyl cyclopropanecarboxylate has transitioned from a chemical curiosity to a cornerstone of synthetic chemistry, driven by the increasing demand for structurally novel and biologically active molecules. The synthetic methodologies have evolved from classical cyclization reactions to more sophisticated and efficient protocols. The choice of a particular synthetic route depends on factors such as scale, cost of starting materials, and desired purity. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the strategic application of this versatile building block in their synthetic endeavors.

References

- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

- 12. EP0043949B1 - Process for the preparation of cyclopropane carboxamides - Google Patents [patents.google.com]

"Methyl cyclopropanecarboxylate" reactivity of cyclopropane ring

An In-depth Technical Guide to the Reactivity of the Cyclopropane (B1198618) Ring in Methyl Cyclopropanecarboxylate (B1236923)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopropanecarboxylate (MCC) is the methyl ester of cyclopropanecarboxylic acid, featuring a strained three-membered carbocycle.[1][2] This high ring strain, approximately 27.5 kcal/mol, is the primary driver for the unique reactivity of the cyclopropane ring. The C-C bonds within the ring possess significant p-character, imbuing the molecule with a "pseudo-unsaturated" or olefin-like nature.[3][4] Consequently, the cyclopropane ring can undergo a variety of ring-opening reactions that are not observed in acyclic or larger cyclic alkanes.

The presence of the electron-withdrawing methyl carboxylate group significantly influences the ring's reactivity, polarizing the C-C bonds and activating the ring towards specific transformations. This guide provides a detailed exploration of the core reactivity of the cyclopropane ring in methyl cyclopropanecarboxylate and its derivatives, focusing on mechanisms, synthetic utility, and quantitative data.

Core Reactivity of the Cyclopropane Ring

The reactivity of the cyclopropane ring in methyl cyclopropanecarboxylate is dominated by reactions that relieve ring strain. These can be broadly categorized into electrophilic ring-opening, reductive ring-opening (hydrogenolysis), and rearrangements.

Electrophilic Ring-Opening

Similar to alkenes, the cyclopropane ring can be attacked by electrophiles. The reaction proceeds via the cleavage of a C-C bond to form a carbocation intermediate, which is subsequently trapped by a nucleophile. The electron-withdrawing ester group generally deactivates the ring towards electrophilic attack compared to an alkyl-substituted cyclopropane, but these reactions remain a cornerstone of its chemistry.

In the presence of a strong acid, the cyclopropane ring can be protonated, leading to its cleavage and the formation of the most stable carbocation intermediate.[5] This follows Markovnikov's rule, where the proton adds to the carbon that opens to leave the positive charge on the most substituted carbon.[6] The resulting carbocation is then captured by a nucleophile present in the medium (e.g., the conjugate base of the acid or the solvent). For methyl cyclopropanecarboxylate, cleavage typically occurs at the C2-C3 bond to form a stabilized secondary carbocation at C1, which is then attacked by a nucleophile.

Caption: General mechanism of acid-catalyzed ring-opening.

Cyclopropanes react with electrophiles like halogens (Br₂, Cl₂) and selenenyl halides (PhSeCl) to yield 1,3-difunctionalized, ring-opened products.[7] The reaction is initiated by the attack of the electrophile on the C-C bond, leading to a carbocationic intermediate that is then trapped by the halide or conjugate base. For cyclopropanes bearing an electron-withdrawing group, Lewis acid catalysis may be required to enhance the electrophilicity of the attacking reagent.[7]

Hydrogenolysis (Reductive Ring-Opening)

Hydrogenolysis involves the cleavage of the cyclopropane C-C bonds via the addition of hydrogen, typically using a heterogeneous metal catalyst. This method is one of the most common ways to open a cyclopropane ring.

The cyclopropane ring can be cleaved by catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. The reaction conditions (temperature, pressure, catalyst) determine the efficiency of the ring opening. The ester group in methyl cyclopropanecarboxylate directs the cleavage to the bond opposite the substituent (the C2-C3 bond) due to steric and electronic factors. The reaction typically yields methyl isobutanoate.

Table 1: Representative Conditions for Cyclopropane Hydrogenolysis

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1-Amino-1-cyclopropanecarboxylic acid methyl ester | Pd/C | H₂O | 25 | 1 | 2-Aminobutanoic acid | High | [8] |

| Donor-Acceptor Cyclopropanes | Zn/AcOH | Dioxane | 20-60 | N/A | γ-Substituted esters | 70-98 | [9] |

| Donor-Acceptor Cyclopropanes | Eosin Y (photocat.), DIPEA, H₂O | MeCN | 25 | N/A (Visible Light) | Alkylated aryl ketones | 55-98 |[10] |

Note: Data for closely related "donor-acceptor" cyclopropanes are included to illustrate common reductive conditions, as specific quantitative data for methyl cyclopropanecarboxylate itself is sparse in the immediate literature.

Rearrangement Reactions

Substituted cyclopropanes can undergo thermally or metal-catalyzed rearrangement reactions, the most prominent being the vinylcyclopropane-cyclopentene rearrangement. While methyl cyclopropanecarboxylate must first be converted to a vinylcyclopropane (B126155) derivative, this rearrangement is a critical aspect of cyclopropane reactivity.

The reaction proceeds by converting a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring, driven by the relief of ring strain.[11][12] The mechanism has been extensively studied and can proceed through either a concerted, pericyclic pathway governed by orbital symmetry rules or a stepwise pathway involving a diradical intermediate.[11][13] The operative mechanism is highly dependent on the substrate and reaction conditions.[11] Transition metals like Ni(0), Pd(0), or Rh(I) can facilitate the rearrangement under milder conditions.[14]

Caption: Competing mechanisms in the vinylcyclopropane rearrangement.

Detailed Experimental Protocols

Protocol: Catalytic Hydrogenolysis of a Cyclopropane Carboxylate

This protocol is a representative procedure for the reductive ring-opening of a cyclopropane ring adjacent to an ester, based on common literature methods.

Objective: To perform the catalytic hydrogenolysis of a substituted methyl cyclopropanecarboxylate to yield the corresponding ring-opened methyl ester.

Materials:

-

Substituted methyl cyclopropanecarboxylate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol %)

-

Methanol (or Ethanol/Ethyl Acetate) as solvent

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Celite or filter paper

Procedure:

-

Reactor Setup: A high-pressure reactor vessel is charged with the substituted methyl cyclopropanecarboxylate (e.g., 1.0 g) and the solvent (e.g., 20 mL methanol).

-

Catalyst Addition: 10% Pd/C catalyst (e.g., 50-100 mg) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Hydrogenation: The reactor is sealed and purged several times with low-pressure hydrogen gas to remove air. The vessel is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).

-